(R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine
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Overview
Description
®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a pentylamine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine.
Industrial Production Methods
In industrial settings, the production of ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1,1,1-Trifluoro-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
Chemistry
®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is used as a building block in organic synthesis, particularly in the development of chiral compounds and catalysts.
Biology
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine
Industry
In the agrochemical industry, ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its application.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine: The enantiomer of the compound with different biological activity.
N-Methyl-1,1,1-Trifluoro-2-butylamine: A similar compound with a shorter alkyl chain.
N-Methyl-1,1,1-Trifluoro-2-hexylamine: A similar compound with a longer alkyl chain.
Uniqueness
®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
1389310-14-8 |
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Molecular Formula |
C6H12F3N |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-N-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
FJPJIBYNAPGESZ-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)NC |
Canonical SMILES |
CCCC(C(F)(F)F)NC |
Origin of Product |
United States |
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